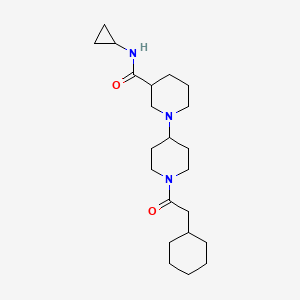![molecular formula C18H20BrClN2 B6068664 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6068664.png)
1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine is a compound that features a piperazine ring substituted with bromophenyl and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine typically involves the reaction of 1-(3-bromophenyl)methanamine with 1-(3-chlorophenyl)methanamine in the presence of a piperazine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated piperazine derivatives.
Substitution: Formation of hydroxyl or amino-substituted piperazine derivatives.
科学的研究の応用
1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
- 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
- 1-[(3-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
- 1-[(2-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine
Comparison: 1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for specific research and industrial applications.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSIDRTXNNOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-benzyl-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6068581.png)
![1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6068588.png)
![5-fluoro-2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]-1H-benzimidazole](/img/structure/B6068595.png)
![N-[1-(4-methoxybenzyl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B6068601.png)
![N-(2,4-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6068604.png)
![2-{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6068612.png)
![4-chloro-N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B6068615.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]benzamide](/img/structure/B6068627.png)
![3-ethoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6068629.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide](/img/structure/B6068646.png)
![1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B6068656.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)
![(3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B6068671.png)
